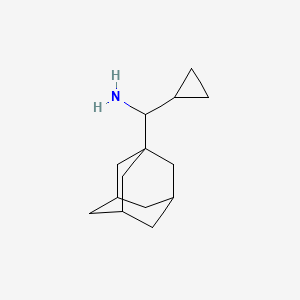

Adamantan-1-yl(cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

1-adamantyl(cyclopropyl)methanamine |

InChI |

InChI=1S/C14H23N/c15-13(12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-13H,1-8,15H2 |

InChI Key |

LZUZXILNRFXHMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C23CC4CC(C2)CC(C4)C3)N |

Origin of Product |

United States |

Molecular Design, Structure Activity Relationship Sar Studies, and Pharmacophore Analysis

Rational Design Principles for Adamantane-Based Bioactive Compounds

The adamantane (B196018) moiety is a versatile building block in medicinal chemistry due to its distinct structural and physicochemical properties. publish.csiro.au Its rigid, three-dimensional structure provides a stable scaffold for the precise positioning of functional groups, which can enhance interactions with biological targets. ohsu.edu A key principle in its use is the concept of "lipophilic bullets," where the bulky and highly lipophilic adamantane cage can improve a compound's pharmacokinetic profile by increasing its ability to cross cell membranes. nih.govresearchgate.net

Structure-Activity Relationship Studies of Adamantane-Containing Amines

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For adamantane-containing amines, these studies have provided valuable insights into the roles of different molecular components.

The adamantane moiety significantly impacts the pharmacological activity and selectivity of amine compounds. nih.gov Its bulkiness and rigidity can confer a high degree of selectivity for specific receptor subtypes. researchgate.net For instance, in antiviral research, the adamantane cage of amantadine (B194251) and rimantadine (B1662185) is essential for their activity against the M2 proton channel of the influenza A virus. nih.gov The precise fit of the adamantane group into a binding pocket can lead to potent inhibitory effects.

Furthermore, the three-dimensional nature of adamantane allows for the exploration of chemical space beyond the "flat land" of many traditional drug molecules, potentially leading to novel interactions with target proteins. publish.csiro.au The substitution pattern on the adamantane ring is also a critical determinant of activity. For example, 1-substituted adamantanes often exhibit different biological profiles compared to 2-substituted derivatives. nih.gov

Table 1: Influence of Adamantane Moiety on Biological Activity

| Feature of Adamantane Moiety | Influence on Pharmacological Properties | Reference |

|---|---|---|

| Rigid, 3D Structure | Provides a stable scaffold for precise substituent positioning. | ohsu.edu |

| High Lipophilicity | Enhances membrane permeability and can improve pharmacokinetics. | nih.govresearchgate.net |

| Bulky Size | Can confer receptor selectivity and potent inhibition. | nih.govresearchgate.net |

| Substitution Position | 1- and 2-substitution patterns lead to different biological activities. | nih.gov |

This table is generated based on general findings for adamantane derivatives.

The cyclopropyl (B3062369) group is another structural motif that imparts unique properties to bioactive molecules. researchgate.net Its strained three-membered ring possesses distinct electronic and conformational characteristics. acs.org The carbon-carbon bonds have enhanced π-character, and the C-H bonds are shorter and stronger than in other alkanes, which can influence binding interactions and metabolic stability. acs.org

Incorporating a cyclopropyl ring can lead to:

Enhanced Potency: By providing a conformationally restricted structure, the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target. nbinno.com

Improved Metabolic Stability: The cyclopropyl ring is often more resistant to metabolic degradation compared to linear alkyl chains, which can increase a drug's half-life. nbinno.comhyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can affect a molecule's lipophilicity and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

In the context of adamantan-1-yl(cyclopropyl)methanamine, the cyclopropyl group attached to the methanamine linker likely plays a significant role in modulating the compound's interaction with its biological target.

Lipophilicity is a critical parameter in drug design, and the adamantane moiety is a powerful tool for increasing it. nih.govresearchgate.net However, SAR studies have shown that a simple increase in lipophilicity does not always correlate with increased biological activity. nih.gov The precise orientation of the pharmacophoric groups is equally, if not more, important.

The rigid adamantane scaffold ensures that the functional groups are held in a specific spatial arrangement. This fixed orientation can be crucial for fitting into a receptor's binding site and establishing effective interactions, such as hydrogen bonds or van der Waals forces. nih.gov The interplay between the lipophilic adamantane "bullet" and the polar amine group creates a molecule with both lipid and aqueous solubility characteristics, which is often desirable for drug candidates.

Substituents on both the adamantane cage and the amine function can dramatically alter the biological response of adamantane derivatives. rsc.orgacs.org

Substituents on the Adamantane Ring: The nature, size, and position of substituents on the adamantane framework can influence binding affinity and selectivity. rsc.orgnih.gov For example, introducing polar or bulky groups can either enhance or diminish activity depending on the specific target. researchgate.net

Table 2: General Substituent Effects on the Activity of Adamantane Amines

| Substitution Site | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| Adamantane Ring | Small, polar groups | Can reduce activity in some cases. | researchgate.net |

| Adamantane Ring | Bulky, lipophilic groups | Tolerated and can increase affinity depending on the target. | researchgate.net |

| Amine Group | α-methyl group | Can lead to active compounds like rimantadine. | pharmacy180.com |

| Amine Group | N-acyl groups | Generally decreases antiviral action. | pharmacy180.com |

| Amine Group | Replacement with non-amine groups | Inactivation of the compound. | pharmacy180.com |

This table is generated based on general findings for adamantane derivatives.

SAR Elucidation for this compound Analogues

While direct SAR studies on this compound are not extensively reported in the available literature, we can infer potential relationships based on the principles discussed above.

For analogues of this compound, key modifications to probe SAR would include:

Varying the Cycloalkyl Group: Replacing the cyclopropyl ring with cyclobutyl, cyclopentyl, or cyclohexyl groups would help to understand the impact of ring size and strain on activity.

Modifying the Linker: Altering the length of the methanamine linker (e.g., to an ethanamine) would explore the optimal distance between the adamantane and cyclopropyl moieties.

Substitution on the Adamantane Ring: Introducing substituents at the 3, 5, and 7 positions of the adamantane cage would provide insights into the steric and electronic requirements of the binding pocket.

Substitution on the Amine: N-alkylation or N-acylation of the amine would clarify the importance of the primary amine for activity.

A hypothetical SAR study might reveal that the compact and rigid nature of the cyclopropyl group is optimal for fitting into a specific hydrophobic pocket of the target protein, while the adamantane cage serves as a lipophilic anchor. The primary amine is likely a key pharmacophoric feature, potentially forming a critical hydrogen bond or salt bridge with the receptor.

Conformational Analysis and its Implications for Biological Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. For this compound, the conformational landscape is primarily dictated by the rotational freedom around the single bonds connecting the adamantane, the methanamine, and the cyclopropyl moieties.

The adamantane cage itself is exceptionally rigid, providing a stable and predictable anchor. wikipedia.org The key conformational flexibility arises from the N-cyclopropylmethyl group. The orientation of the cyclopropyl group relative to the rest of the molecule can significantly impact how the compound presents its pharmacophoric features to a receptor.

The cyclopropyl group, due to its unique electronic and steric properties, can adopt different orientations. Theoretical studies on simpler cyclopropylamines have highlighted the energetic preferences for specific conformers. nih.gov These preferences are governed by a delicate balance of steric hindrance and stereoelectronic effects. The relative orientation of the amino group and the cyclopropane (B1198618) ring can influence the nitrogen atom's lone pair availability, which is often crucial for forming hydrogen bonds with a biological target.

In the case of this compound, it is hypothesized that the molecule will predominantly exist in a conformation where the bulky adamantane and cyclopropyl groups are positioned to minimize steric clash. This would likely result in a somewhat extended conformation. The specific rotational isomers (rotamers) around the C-N bond would further define the spatial positioning of the amine's hydrogen atom and lone pair, which are critical for interactions with receptor sites.

The interplay between the rigid adamantane scaffold and the conformationally restricted cyclopropylmethyl side chain is therefore a key determinant of the molecule's potential biological recognition. The precise three-dimensional arrangement will dictate its ability to fit into a binding site and form the necessary non-covalent interactions, such as hydrophobic interactions from the adamantane cage and hydrogen bonds from the amine group, to elicit a biological response.

To illustrate the impact of substitutions on the adamantane core on biological activity, the following table presents data for a series of adamantane derivatives, highlighting how modifications can influence their inhibitory potency. While this data does not pertain directly to this compound, it provides valuable insights into the structure-activity relationships within this class of compounds.

| Compound | Substitution on Adamantane Ring | Target | Activity (IC50/EC50) |

| Amantadine | 1-amino | Influenza A M2 channel | ~1 µM |

| Rimantadine | 1-(1-aminoethyl) | Influenza A M2 channel | ~0.4 µM |

| Memantine | 1-amino-3,5-dimethyl | NMDA Receptor | ~1-5 µM |

| Adaphostin | 1-yl linked to a tyrosine kinase inhibitor moiety | Tyrosine Kinases | ~0.5 µM |

This table presents representative data from various sources on adamantane derivatives to illustrate structure-activity relationships and does not represent data for this compound itself.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein's active site.

The adamantane (B196018) scaffold is a recognized pharmacophore that interacts with numerous enzymatic targets. nih.gov Its bulky and highly lipophilic nature allows it to anchor within hydrophobic pockets of enzyme active sites, a feature that can be exploited in drug design. nih.gov The presence of the cyclopropylmethanamine moiety adds further potential for specific interactions.

Dipeptidyl Peptidase IV (DPP-IV): Adamantane-based compounds, such as the approved drugs vildagliptin (B1682220) and saxagliptin, are potent inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes. nih.govnih.gov Furthermore, studies on other DPP-IV inhibitors have shown that incorporating a cyclopropyl (B3062369) group can enhance both chemical stability and inhibitory potency. nih.gov The combination of the adamantane group, which can occupy the S1 pocket of DPP-IV, and the cyclopropyl-amine function, which can interact with key catalytic residues, suggests that Adamantan-1-yl(cyclopropyl)methanamine is a promising candidate for DPP-IV inhibition.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme, which converts inactive cortisone (B1669442) to active cortisol, is a target for treating metabolic syndrome. nih.gov Several series of adamantane derivatives have been identified as potent and selective 11β-HSD1 inhibitors. nih.govnih.gov Molecular docking studies of adamantane-linked 1,2,4-triazoles have shown that the adamantane cage fits into a specific pocket of the enzyme. nih.gov It is predicted that this compound would adopt a similar binding orientation, with the adamantyl group occupying this hydrophobic pocket.

Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas have been identified as inhibitors of sEH, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids. nih.govelsevierpure.comnih.gov The adamantane moiety in these inhibitors typically binds in a hydrophobic region of the sEH active site. Docking simulations would likely place the adamantane group of this compound in this same region.

Glucocerebrosidase (GCase): Docking studies of adamantane-based activators of GCase, an enzyme implicated in Gaucher's disease, revealed that the adamantyl group binds within a lipophilic cleft near the active site. nih.gov This interaction is believed to facilitate enzyme trafficking and enhance its activity. This compound could potentially act as a pharmacological chaperone for GCase through a similar binding mechanism.

P-glycoprotein (P-gp): Adamantane-containing analogues of opioid antagonists have been shown to inhibit the multidrug resistance transporter P-glycoprotein. nih.gov The lipophilic adamantane group likely plays a key role in blocking the transporter's drug-binding pocket.

EGFR and HER2: There is currently a lack of specific published data regarding the interaction of adamantane derivatives with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) to make a confident prediction.

The binding affinity of a ligand to its target is a critical determinant of its potency. While experimental values for this compound are not available, data from related adamantane inhibitors against 11β-HSD1 can provide a benchmark for predicted affinities. The primary binding mode for adamantane-based ligands across these diverse targets consistently involves the insertion of the lipophilic adamantane cage into a hydrophobic pocket within the protein. The specific interactions of the cyclopropyl-methanamine portion would then determine the compound's selectivity and fine-tune its potency. For instance, the amine group is capable of forming key hydrogen bonds with amino acid residues (e.g., serine, tyrosine, or acidic residues like aspartate or glutamate) in an active site, while the cyclopropyl group can engage in van der Waals or hydrophobic interactions.

Table 1: Binding Affinities of Analogue Adamantane Derivatives against 11β-HSD1 This table presents data for related compounds to provide context for potential binding affinities of this compound.

| Compound Class | Target | Reported Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Adamantyl ethanone (B97240) pyridyl derivatives | Human 11β-HSD1 | 34-48 nM | nih.gov |

| Adamantane-linked 1,2,4-triazoles | Human 11β-HSD1 | Similar predicted binding affinity to native ligand | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the dynamic nature of their interactions.

Following molecular docking, MD simulations would be the logical next step to validate the predicted binding pose of this compound. By simulating the complex in a solvated environment over nanoseconds or longer, researchers can assess the stability of the key interactions. The root-mean-square deviation (RMSD) of the ligand within the binding site would be monitored to ensure it remains in a stable conformation. These simulations would reveal whether the initial docked pose represents a transient or a long-lasting, stable interaction, providing greater confidence in the binding hypothesis.

Proteins are not rigid structures, and the binding of a ligand can cause significant conformational changes in the active site, a phenomenon known as "induced fit". nih.gov MD simulations are perfectly suited to explore these changes. By comparing simulations of the enzyme with and without the bound ligand, one could observe how the side chains of active site residues reorient themselves to better accommodate this compound. This analysis is critical for a complete understanding of the binding mechanism and can reveal allosteric effects or hidden binding pockets that are not apparent in static crystal structures.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. colab.wsresearchgate.net For this compound, these calculations can provide insights into its intrinsic reactivity, charge distribution, and ability to form non-covalent interactions. Calculating properties like the molecular electrostatic potential (MEP) can identify the electron-rich (amine) and electron-poor regions of the molecule, predicting where it is most likely to engage in electrostatic or hydrogen-bonding interactions. While specific DFT studies on this compound are not published, predicted properties are available through databases. uni.lu

Table 2: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃N | uni.lu |

| Monoisotopic Mass | 205.18304 Da | uni.lu |

| XlogP | 3.0 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 147.2 Ų | uni.lu |

Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometries and calculating electronic properties like charge distribution and molecular orbitals. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.

A DFT analysis would generate an electrostatic potential (ESP) map, visually representing the charge distribution. For this compound, the ESP map is expected to show a region of negative potential (electron richness) localized around the nitrogen atom due to its lone pair of electrons. The adamantane cage would be largely non-polar, while the cyclopropyl and methyl groups would also exhibit relatively neutral potentials. This information is critical for understanding potential non-covalent interactions with biological macromolecules or other molecules.

The table below presents hypothetical, yet representative, data for key electronic properties of this compound and related compounds, as would be predicted by DFT calculations.

| Compound | Dipole Moment (Debye) | Total Energy (Hartree) |

| 1-Aminoadamantane | ~1.5 - 2.0 | Value |

| N-methyl-1-aminoadamantane | ~1.6 - 2.2 | Value |

| This compound | ~1.7 - 2.5 | Value |

Note: The values in this table are illustrative and based on trends observed in related adamantane derivatives. Actual values would require specific DFT calculations for each molecule.

HOMO-LUMO Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. biomedres.us

For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom, corresponding to its lone pair of electrons. acs.org This is a common feature in amino-adamantane derivatives. acs.org The LUMO is likely to be distributed over the adamantane cage and the substituents.

The introduction of the cyclopropyl group to the amine is anticipated to influence the HOMO-LUMO energies. The electron-donating nature of the cyclopropyl group, coupled with its unique electronic properties, may raise the energy of the HOMO compared to a simple N-alkyl substituent. This would, in turn, decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to simpler adamantane amines.

A comparative analysis of the HOMO-LUMO gap for this compound and related compounds would provide valuable insights into their relative stabilities and reactivities.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 1-Aminoadamantane | ~-8.32 biointerfaceresearch.com | ~3.99 biointerfaceresearch.com | ~12.31 biointerfaceresearch.com |

| N-methyl-1-aminoadamantane | ~-8.1 | ~3.9 | ~12.0 |

| This compound | ~-7.9 | ~3.8 | ~11.7 |

Note: The values for 1-Aminoadamantane are from published DFT calculations. biointerfaceresearch.com The values for N-methyl-1-aminoadamantane and this compound are hypothetical estimates based on expected electronic effects and are for illustrative purposes.

A smaller HOMO-LUMO gap for this compound would suggest it is more readily oxidized and potentially more nucleophilic than 1-aminoadamantane. This information is crucial for designing chemical reactions involving this compound and for understanding its potential interactions in a biological context.

In Silico Screening and Virtual Ligand Design for Adamantane-Cyclopropylamine Scaffolds

The unique three-dimensional structure of the adamantane-cyclopropylamine scaffold makes it an interesting candidate for virtual ligand screening (VLS) and de novo drug design. In silico screening methods allow for the rapid evaluation of large libraries of virtual compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening. simulations-plus.comchemaxon.com

A typical virtual screening workflow for adamantane-cyclopropylamine scaffolds would involve several steps. First, a library of virtual compounds based on this scaffold would be generated, incorporating a variety of substituents at different positions to explore the chemical space. This can be achieved through combinatorial enumeration of building blocks attached to the core scaffold.

The screening can be either ligand-based or structure-based. In ligand-based virtual screening, a pharmacophore model is developed based on a set of known active molecules. simulations-plus.com For the adamantane-cyclopropylamine scaffold, a pharmacophore model might include features such as a hydrophobic group (the adamantane cage), a hydrogen bond donor/acceptor (the amine), and other features depending on the target. This model is then used to search large compound databases for molecules that match the pharmacophore query.

In structure-based virtual screening, the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is used. nih.gov Molecular docking simulations are performed to predict the binding mode and affinity of the adamantane-cyclopropylamine derivatives within the target's binding site. nih.govresearchgate.net The adamantane cage often serves as a lipophilic anchor, fitting into hydrophobic pockets of the target protein, while the amino group and its substituents can form specific hydrogen bonds or other polar interactions. mdpi.com

For example, one could design a virtual library of adamantane-cyclopropylamine derivatives and screen them against a target like the sigma-2 receptor, for which other adamantane derivatives have shown affinity. nih.gov The screening would rank the compounds based on their predicted binding scores, and the top-ranking hits would be selected for further computational analysis, such as molecular dynamics simulations to assess the stability of the ligand-protein complex, before being prioritized for chemical synthesis and biological testing.

The design of such a virtual library would systematically explore the structure-activity relationship (SAR) by varying substituents. For instance, modifications could be made to the cyclopropyl ring or by adding functional groups to the adamantane cage to enhance binding affinity and selectivity for a given target. This rational, in silico-driven approach accelerates the discovery of novel bioactive compounds based on the adamantane-cyclopropylamine scaffold.

Mechanistic Investigations of Biological Activity and Chemical Reactions

Biochemical Mechanisms of Enzyme Inhibition by Adamantane (B196018) and Cyclopropylamine (B47189) Derivatives

The unique structural features of adamantane and cyclopropylamine moieties play a crucial role in their interaction with biological targets, particularly enzymes. The bulky, lipophilic nature of the adamantane cage and the reactive nature of the cyclopropylamine ring are key to their inhibitory mechanisms.

The specificity of inhibitors containing adamantane and cyclopropylamine is largely dictated by the shape and properties of the enzyme's active site. The adamantane scaffold, due to its high lipophilicity, is often incorporated into drug design to enhance binding to target proteins. mdpi.com It contributes to the stabilization of the enzyme-inhibitor complex through non-polar interactions with hydrophobic residues within the binding pocket, such as valine, phenylalanine, and leucine. mdpi.com

The study of enzyme kinetics provides quantitative insights into how these compounds inhibit enzyme function. Key parameters derived from Michaelis-Menten kinetics, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are altered in the presence of an inhibitor. youtube.comnih.gov The nature of these changes helps to classify the inhibition mechanism. youtube.com

There are three main types of reversible enzyme inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both the apparent Vₘₐₓ and Kₘ. youtube.com

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at a site other than the active site. This results in a decrease in the apparent Vₘₐₓ with no effect on the Kₘ. youtube.com

Many cyclopropylamine derivatives, however, act as irreversible inhibitors. nih.gov Instead of forming a reversible complex, they form a stable, covalent bond with the enzyme. For example, certain 1-substituted cyclopropylamine derivatives covalently inhibit KDM1A by forming an adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) co-enzyme. nih.gov This covalent modification permanently inactivates the enzyme. Kinetic analysis of irreversible inhibition often involves measuring the rate of enzyme inactivation over time. The binding kinetics can be complex, sometimes involving an initial non-covalent binding step followed by the irreversible covalent modification. nih.gov

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme Active Site |

| Non-competitive | Decreases | Unchanged | Allosteric Site (on E or ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |

Mechanistic Studies of Chemical Transformations Involving Adamantane and Cyclopropylamine Precursors/Derivatives

Understanding the chemical reactivity of adamantane and cyclopropylamine structures is essential for elucidating their mechanism of action and potential metabolic pathways.

The chemical transformations of these compounds are often centered on the reactivity of the cyclopropylamine moiety. The strained three-membered ring of cyclopropylamine is susceptible to ring-opening reactions, which can be a key step in its biological activity. researchgate.net For instance, the mechanism of action for many cyclopropylamine-containing enzyme inhibitors involves the enzyme-catalyzed oxidation of the amine, which facilitates the opening of the cyclopropyl (B3062369) ring to form a reactive intermediate that then covalently modifies the enzyme. nih.gov

The synthesis of derivatives often involves expanding on existing chemical scaffolds. For example, novel KDM1A inhibitors have been synthesized using tranylcypromine, a known cyclopropylamine-containing compound, as a starting point. nih.gov These syntheses involve substitutions on the cyclopropyl core, demonstrating that the ring can be chemically modified to create a diverse range of derivatives with varied biological activities. nih.gov A critical reaction pathway for some cyclopropylamines is metabolic activation, which can lead to the formation of reactive species. researchgate.net

Species that are formed in one step and consumed in a subsequent step are known as reaction intermediates. khanacademy.orglibretexts.org These intermediates are often transient and present at low concentrations. For cyclopropylamine derivatives that act as enzyme inhibitors, the reaction mechanism can involve several steps. For example, in the irreversible inhibition of KDM1A, the mechanism might look like this:

Step 1 (Fast, Reversible): The inhibitor (I) binds non-covalently to the enzyme (E) to form an enzyme-inhibitor complex (E-I).

Step 2 (Slow, Irreversible): The enzyme catalyzes the oxidation of the inhibitor's cyclopropylamine group, leading to ring-opening and the formation of a reactive intermediate within the active site. This step is often the rate-determining step.

Step 3 (Fast, Irreversible): The reactive intermediate rapidly forms a covalent bond with a component of the enzyme (e.g., the FAD cofactor), resulting in the final, inactivated enzyme. nih.gov

Identifying the rate-determining step and any intermediates is crucial for understanding the inhibitor's potency and for designing more effective molecules.

Table 2: Example of a Multi-Step Reaction Mechanism

| Step | Reaction | Description | Kinetic Profile |

|---|---|---|---|

| 1 | Reactant A + Reactant B → Intermediate C | Formation of a transient intermediate. | Can be fast or slow. |

| 2 | Intermediate C → Product D | The intermediate is consumed to form the final product. | If this step is significantly slower than step 1, it is the rate-determining step. libretexts.org |

Cellular and Molecular Pathways Modulated by Adamantane-Cyclopropylamine Compounds (e.g., apoptosis induction, cell cycle arrest)

The inhibition of specific enzymes by adamantane-cyclopropylamine compounds can trigger significant downstream effects on cellular signaling pathways, ultimately leading to observable biological outcomes like cell death or the halting of cell proliferation.

Compounds that inhibit histone demethylase KDM1A, for example, have demonstrated antiproliferative effects. nih.gov This is achieved by modulating the expression of KDM1A target genes, such as Gfi-1b. nih.gov The dysregulation of such genes can interfere with normal cellular processes and activate pathways leading to cell cycle arrest and apoptosis (programmed cell death).

Apoptosis Induction: Apoptosis is a controlled process of cell dismantling that is crucial for normal development and tissue homeostasis. It can be initiated by compounds that cause cellular stress or damage. The process is regulated by a balance of pro-apoptotic genes (like bax and p53) and anti-apoptotic genes (like bcl2). nih.gov An increase in the expression of p53 and bax, coupled with a decrease in bcl2 expression, shifts the balance toward cell death. nih.gov Studies on various anti-cancer agents show that they can trigger apoptosis, which is often measured by techniques like flow cytometry to identify cells in the Sub-G1 phase of the cell cycle. nih.govmdpi.com

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. It has several checkpoints that ensure the fidelity of the process. Chemical compounds can cause the cell cycle to halt at these checkpoints, such as G0/G1, G1/S, or G2/M phases, preventing the cell from dividing. mdpi.com For instance, some EGFR inhibitors have been shown to arrest the cell cycle at different phases depending on the cancer cell line, thereby preventing proliferation. mdpi.com By inhibiting a key regulatory enzyme, adamantane-cyclopropylamine derivatives can similarly trigger these cell cycle checkpoints, contributing to their therapeutic potential.

Table 3: Key Genes Involved in Apoptosis Regulation

| Gene | Function | Role in Apoptosis | Typical Expression Change During Apoptosis Induction |

|---|---|---|---|

| p53 | Tumor Suppressor | Induces apoptosis by activating pro-apoptotic genes. nih.gov | Up-regulated nih.gov |

| bax | Pro-apoptotic Protein | Promotes the release of mitochondrial factors that trigger cell death. | Up-regulated nih.gov |

| bcl2 | Anti-apoptotic Protein | Inhibits apoptosis by preventing the release of mitochondrial factors. nih.gov | Down-regulated nih.gov |

Preclinical Pharmacological Evaluation of Adamantan 1 Yl Cyclopropyl Methanamine and Structural Analogues

In Vitro Biological Activity Profiling

The in vitro evaluation of adamantane (B196018) derivatives reveals a broad spectrum of biological activities, stemming from the unique physicochemical properties conferred by the adamantyl group.

Adamantane derivatives have historically been significant in antiviral therapy, with amantadine (B194251) and rimantadine (B1662185) being early examples of successful drugs against Influenza A virus. nih.gov Their mechanism of action involves the inhibition of the viral M2 protein ion channel, which is crucial for viral replication. nih.govmdpi.com Research has continued into novel adamantane structures to enhance potency and overcome resistance.

A notable area of investigation involves spiro-adamantane derivatives. While many simple adamantane analogues were screened for activity, spiro[cyclopropane-1,2'-adamantane]-2-methanamine was found to be significantly more potent than amantadine, exhibiting an MIC₅₀ of 0.8 μg/mL, a 125-fold increase in activity. nih.gov Other related structures, such as spiro[pyrrolidine-2,2'-adamantanes], have also been synthesized and evaluated, demonstrating activity against Influenza A virus, underscoring the potential of spiro-conjugation in designing new anti-influenza agents. nih.govnih.gov The antiviral effect of these compounds is linked to their ability to interact with and block the function of the M2 proton channel. nih.gov

Table 1: Comparative Antiviral Activity of Adamantane Analogues against Influenza A

| Compound | Relative Potency/Activity Metric | Reference |

|---|---|---|

| Amantadine | Baseline Antiviral | nih.gov |

| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | 125x more active than Amantadine | nih.gov |

| Spiro[pyrrolidine-2,2'-adamantanes] | Active Anti-Influenza A Compounds | nih.gov |

The lipophilic nature of the adamantane moiety has been exploited to develop novel antimicrobial and antifungal agents. nih.gov Studies have demonstrated that various structural analogues possess significant activity against a range of pathogens.

For instance, a series of S-arylmethyl (isothiourea) derivatives containing an N-(adamantan-1-yl)carbothioamide core displayed marked broad-spectrum antibacterial activities with Minimal Inhibitory Concentration (MIC) values ranging from 0.5 to 32 μg/mL. nih.govresearchgate.net In the same study, thiosemicarbazone analogues showed good activity against the pathogenic fungus Candida albicans. nih.govresearchgate.net Furthermore, certain quaternary salts of adamantane derivatives have shown high efficacy against Staphylococcus aureus, Escherichia coli, and C. albicans, with one of the most active compounds reporting MIC values between 1.56 and 3.12 µg/mL. nuph.edu.ua Other research has focused on adamantane-containing hydrazide-hydrazones and trimethoprim (B1683648) analogues, which also exhibit antibacterial and antifungal properties. nih.govmdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Adamantane Analogues

| Compound Class | Pathogen(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| N-(Adamantan-1-yl)carbothioamide Derivatives (7a-c) | Gram-positive & Gram-negative bacteria | 0.5–32 μg/mL | nih.gov, researchgate.net |

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Candida albicans | Good Activity | nih.gov, researchgate.net |

| Adamantane Quaternary Salts (Compound 3c) | S. aureus, E. coli, C. albicans | 1.56–3.12 µg/mL | nuph.edu.ua |

| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125–500 µg/mL | mdpi.com |

The adamantane scaffold has been incorporated into molecules designed to target cancer cells. Several adamantane derivatives have been reported to possess antiproliferative properties against various human tumor cell lines. nih.gov

Adamantane-linked isothiourea derivatives have been evaluated for their in vitro cytotoxic effects. nih.gov These compounds showed varied levels of inhibition against several cell lines, with the highest activity generally observed against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116) cells. nih.gov Similarly, N-(adamantan-1-yl)carbothioamide derivatives displayed significant generalized anti-proliferative activity against three human tumor cell lines, with IC₅₀ values below 10 μM. nih.govresearchgate.net These findings highlight the potential of the adamantane moiety in the development of novel anticancer agents.

Table 3: Antiproliferative Activity of Adamantane Derivatives

| Compound Class | Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |

|---|---|---|---|

| Adamantane-linked isothiourea derivatives | Hep-G2, Hela, HCT-116 | Variable Inhibition | nih.gov |

| N-(Adamantan-1-yl)carbothioamide Derivatives (7a-c) | Three human tumor cell lines | < 10 μM | nih.gov, researchgate.net |

The rigid, bulky structure of adamantane makes it an effective scaffold for designing enzyme inhibitors by allowing for precise orientation of pharmacophores that can fit into enzyme active sites. nih.gov Adamantane-based drugs that inhibit Dipeptidyl Peptidase-IV (DPP-IV), such as vildagliptin (B1682220) and saxagliptin, are notable examples in diabetes management. nih.gov

Beyond this, research has explored other enzymatic targets. Adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin (B1663644) derivatives have been developed as potent and selective inhibitors of glucosylceramide synthase, an enzyme implicated in glycosphingolipid biosynthesis and related pathological conditions. nih.gov The strategic placement of the lipophilic adamantane group is crucial for achieving high inhibitory potency. nih.gov

Adamantane derivatives have been extensively studied for their interactions with various receptors in the central nervous system (CNS) and periphery.

NMDA-Receptor: The non-competitive NMDA-receptor antagonist Memantine, an aminoadamantane derivative, is a well-known therapeutic agent. nih.gov Other analogues, such as (2-oxaadamant-1-yl)amines, have also been evaluated as NMDA receptor antagonists, with several showing higher activity than amantadine. nih.gov The interaction between the cannabinoid CB1 receptor and the NMDA receptor has also been noted, where CB1 activation can modulate NMDA receptor activity. frontiersin.org

GABAergic System and Other CNS Targets: Adamantane-based analogues have been developed to target the GABAergic system. nih.gov For example, an adamantane-derived γ-amino acid ("AdGABA") was shown to bind to the α2-δ subunit of voltage-gated Ca2+ channels, a target of the drug Gabapentin. nih.gov Other CNS targets for adamantane derivatives include AMPA and KATP channels. nih.gov

CB1/CB2 Receptors: The adamantyl group has been used to create potent and selective cannabinoid receptor ligands. nih.gov A 3-(1-adamantyl) analogue of Δ⁸-THC, known as AM411, demonstrated improved affinity and selectivity for the CB1 receptor. nih.govnih.gov Further exploration led to compounds like 9-hydroxymethyl hexahydrocannabinol (B1216694) (AM4054), which exhibited high CB1 affinity and a full agonist profile. nih.govnih.gov

Table 4: Binding Affinity of Adamantyl Cannabinoids at CB1/CB2 Receptors

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference(s) |

|---|---|---|---|

| AM411 | rCB1 | 2.3 ± 0.2 | nih.gov, nih.gov |

| AM411 | hCB2 | 43.1 ± 7.6 | nih.gov, nih.gov |

| AM4054 | rCB1 | 1.9 ± 0.1 | nih.gov, nih.gov |

| AM4054 | hCB2 | 14.2 ± 1.1 | nih.gov, nih.gov |

In Vivo Preclinical Models for Efficacy Assessment

The therapeutic potential of adamantane analogues has been further investigated in in vivo preclinical models, particularly for inflammatory diseases. A P2X(7) receptor antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), was evaluated in murine models of pain and inflammation. researchgate.net

In acute models, AACBA dose-dependently reduced the release of plasma interleukin-6 induced by lipopolysaccharide. researchgate.net It also effectively prevented or reversed paw edema and mechanical hypersensitivity caused by carrageenan injection. researchgate.net In a chronic model of collagen-induced arthritis, the compound showed prophylactic efficacy, preventing some clinical signs and histopathological damage. researchgate.net These results suggest that adamantane derivatives targeting specific receptors like P2X(7) can play a role in modulating inflammatory processes in vivo. researchgate.net Additionally, adamantyl cannabinoids that showed high CB1 receptor affinity in vitro were also active in rat models of analgesia and hypothermia, confirming their in vivo cannabinergic effects. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Diversification of Adamantane-Cyclopropylamine Hybrids

The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around the Adamantan-1-yl(cyclopropyl)methanamine scaffold. A primary and straightforward approach to synthesize this and related compounds is through reductive amination. This method would involve the reaction of adamantane-1-carboxaldehyde with cyclopropylamine (B47189) in the presence of a suitable reducing agent. longdom.org This approach is highly amenable to creating a diverse library of analogs by varying both the adamantane (B196018) and cyclopropylamine precursors.

Further diversification can be achieved through late-stage functionalization of the adamantane core or the cyclopropylamine motif. For instance, the adamantane cage can be functionalized at its tertiary positions through bromination followed by substitution reactions. tandfonline.com This allows for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.

Moreover, the development of novel catalytic methods for the direct C-H functionalization of adamantane could provide more efficient pathways to substituted derivatives. wikipedia.org Similarly, synthetic strategies that allow for the modification of the cyclopropyl (B3062369) ring are of high interest. thieme-connect.com The creation of a library of this compound analogs with diverse substitution patterns is a key step towards understanding its structure-activity relationship (SAR).

Table 1: Potential Synthetic Routes for Adamantane-Cyclopropylamine Hybrids

| Route | Description | Key Reagents | Potential for Diversification |

| Reductive Amination | Reaction of an adamantane aldehyde/ketone with a cyclopropylamine, or vice-versa. | Adamantane-1-carboxaldehyde, Cyclopropylamine, Sodium borohydride | High, through variation of both starting materials. |

| N-Alkylation | Alkylation of adamantanamine with a cyclopropylmethyl halide or vice-versa. | 1-Adamantanamine, Cyclopropylmethyl bromide, Base | Moderate, dependent on availability of substituted precursors. |

| C-H Functionalization | Direct catalytic functionalization of the adamantane C-H bonds. | Transition metal catalysts (e.g., Pd, Rh) | High, allows for late-stage diversification. |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools to predict the properties and biological activities of novel compounds, thereby accelerating the drug discovery process. For a molecule like this compound, a combination of computational techniques can be employed for predictive modeling and lead optimization. longdom.orgresearchgate.netresearchgate.net

Molecular docking studies can be used to predict the binding mode of this compound and its analogs to various biological targets. ksu.edu.sanih.gov Given the structural similarities of the adamantane moiety to known drugs, potential targets could include ion channels, enzymes like monoamine oxidase, and G-protein coupled receptors. nih.govunl.pt Docking simulations can help in identifying key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. researchgate.netfigshare.com MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, which can be correlated with experimental binding affinities. tandfonline.comksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of analogs with corresponding biological activities is available. These models can identify the physicochemical properties and structural features that are most important for the observed activity, enabling the prediction of the activity of yet-unsynthesized compounds. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can be used to predict the pharmacokinetic properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govnih.gov

Table 2: Computational Approaches for this compound Research

| Technique | Application | Predicted Properties |

| Molecular Docking | Prediction of binding mode to biological targets. | Binding affinity, key interactions, potential targets. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Binding stability, free energy of binding, conformational changes. |

| QSAR | Correlation of chemical structure with biological activity. | Potency of new analogs, identification of key structural features. |

| ADME Modeling | Prediction of pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, and toxicity. |

Identification and Validation of New Biological Targets for this compound Scaffolds

The unique combination of a bulky, rigid adamantane group and a small, constrained cyclopropylamine moiety in this compound suggests that it may interact with a variety of biological targets. The adamantane scaffold is a known pharmacophore in several approved drugs, targeting a range of proteins including the NMDA receptor and viral ion channels. wikipedia.org The cyclopropylamine motif is also a key feature in many bioactive compounds, including inhibitors of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). longdom.orggoogle.com

A promising area of investigation for this compound scaffolds is the sigma receptor family, particularly the sigma-2 receptor, which is a potential target in cancer and Alzheimer's disease. nih.gov Adamantane-based compounds have been shown to bind to sigma receptors, and the amine function in the target molecule is a common feature in many sigma receptor ligands. nih.govsigmaaldrich.comnih.govmdpi.com

Another potential class of targets are enzymes that are modulated by adamantane-containing drugs, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various cytochrome P450 enzymes. nih.gov The cyclopropylamine moiety, on the other hand, is a known inhibitor of enzymes like monoamine oxidase. unl.pt Therefore, the hybrid scaffold could potentially exhibit dual-target activity or a unique selectivity profile.

Target identification and validation can be pursued through a combination of in silico and experimental approaches. Virtual screening of the this compound scaffold against a library of known protein structures can generate initial hypotheses. These can then be tested experimentally using techniques such as thermal shift assays, surface plasmon resonance (SPR), and enzymatic assays with purified proteins. Cellular assays can further validate the on-target activity and assess the phenotypic consequences of target engagement.

Development of Targeted Chemical Probes based on the Adamantane-Cyclopropylamine Motif

The this compound scaffold can serve as an excellent starting point for the development of targeted chemical probes to study biological systems. nih.gov Chemical probes are small molecules that are used to interrogate the function of proteins and other biomolecules in their native environment. mdpi.com The rigid adamantane cage provides a well-defined three-dimensional structure for the precise positioning of functional groups, while the amine handle allows for the straightforward attachment of reporter tags or reactive moieties. ksu.edu.sa

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, fluorescent probes can be created for use in cellular imaging applications. nih.govnih.gov These probes can be used to visualize the subcellular localization of their target protein, to study ligand-receptor interactions in real-time, and to quantify target engagement in living cells. The adamantane moiety can also enhance the fluorescence properties of certain dyes through supramolecular interactions. nih.gov

Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or an aryl azide (B81097), onto the scaffold can generate photoaffinity probes. acs.orgnih.gov Upon photoactivation, these probes form a covalent bond with their target protein, allowing for its identification and characterization using proteomic techniques. This is a powerful method for identifying the direct binding partners of a small molecule in a complex biological sample.

Targeted Covalent Inhibitors: The cyclopropylamine moiety itself can act as a latent reactive group. Under certain enzymatic conditions, the cyclopropyl ring can open, leading to the formation of a covalent bond with a nearby nucleophilic residue in the protein's active site. rsc.orgresearchgate.netnih.govexplorationpub.comnih.gov This mechanism-based inhibition can lead to highly potent and selective inhibitors. The design of targeted covalent inhibitors based on the this compound scaffold could be a fruitful area of research.

Table 3: Types of Chemical Probes from the Adamantane-Cyclopropylamine Scaffold

| Probe Type | Description | Application |

| Fluorescent Probes | Scaffold functionalized with a fluorescent dye. | Cellular imaging, receptor localization, target engagement studies. |

| Photoaffinity Probes | Scaffold functionalized with a photoreactive group. | Target identification and validation, mapping of binding sites. |

| Targeted Covalent Inhibitors | Utilizing the inherent reactivity of the cyclopropylamine. | Development of highly potent and selective enzyme inhibitors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.